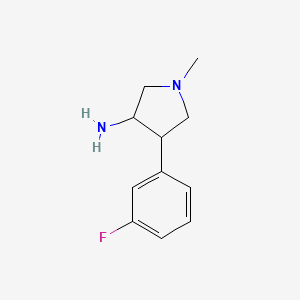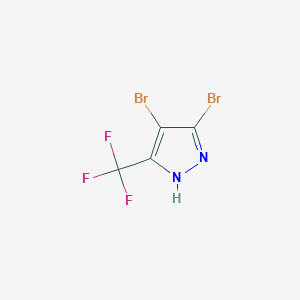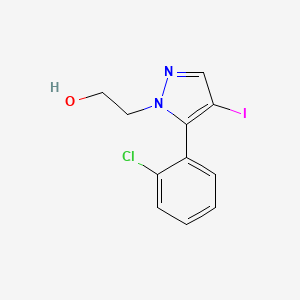
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and iodine substituents. The final step involves the addition of the ethanol group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Chlorophenyl and Iodine Groups: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the iodine atom can be added through halogenation reactions.
Addition of Ethanol Group: The ethanol group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom or to convert the chlorophenyl group to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2-Chlorophenyl)-1H-pyrazol-1-yl)ethanol or 2-(5-phenyl-4-iodo-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(5-(2-Chlorophenyl)-4-azido-1H-pyrazol-1-yl)ethanol or 2-(5-(2-Chlorophenyl)-4-thio-1H-pyrazol-1-yl)ethanol.
Applications De Recherche Scientifique
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The chlorophenyl and iodine groups can interact with enzymes or receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Phenyl-4-iodo-1H-pyrazol-1-yl)ethanol: Lacks the chlorophenyl group, which may result in different biological activities.
2-(5-(2-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and interactions with molecular targets.
2-(5-(2-Chlorophenyl)-4-bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with a bromine atom instead of iodine, which may influence its chemical properties and reactivity.
Uniqueness
The presence of both the chlorophenyl and iodine groups in 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10ClIN2O |
|---|---|
Poids moléculaire |
348.57 g/mol |
Nom IUPAC |
2-[5-(2-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
Clé InChI |
JPHPURJKOQVDPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



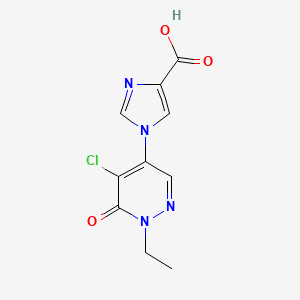
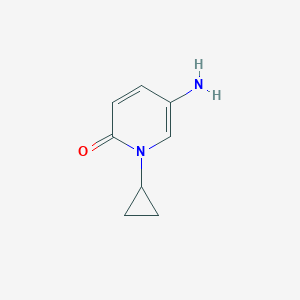
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
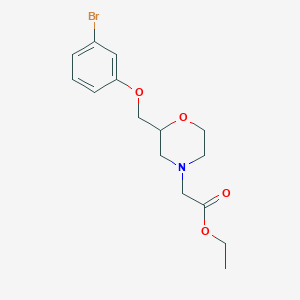
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)


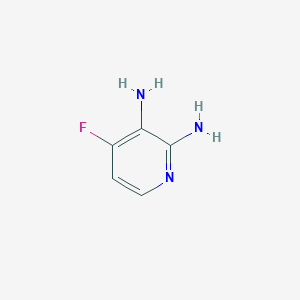

![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
